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Compound of Interest

Compound Name: 5-Hexadecyl methotrexate

CAS No.: 88887-42-7

Cat. No.: B1664181

Get Quote

Executive Summary
5-Hexadecyl Methotrexate (also known as Methotrexate-gamma-hexadecyl ester) is a

lipophilic derivative of the classical antifolate Methotrexate. While free MTX relies on the

Reduced Folate Carrier (RFC) for cellular entry—a pathway often downregulated in resistant

cancers—5-Hexadecyl MTX utilizes passive diffusion due to its lipid tail.

Primary Advantage: Overcomes transport-mediated resistance (RFC-deficient phenotype).

Trade-off: Slightly reduced potency in sensitive cell lines compared to free MTX due to lower

affinity for Dihydrofolate Reductase (DHFR) prior to hydrolysis.

Key Application: Targeted therapy for MTX-resistant leukemias and liposomal formulation

strategies.

Chemical Identity & Mechanism of Action
Structural Distinction[1]
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Free Methotrexate (MTX): A hydrophilic dicarboxylic acid. It requires active transport (RFC)

to cross the cell membrane efficiently.

5-Hexadecyl Methotrexate: Modified at the gamma-carboxyl group (position 5 of the

glutamate moiety) with a hexadecyl (C16) chain. This esterification significantly increases

lipophilicity (LogP increase), allowing membrane intercalation and passive entry.

Mechanistic Pathway Comparison
The following diagram illustrates the divergent cellular entry and activation pathways.
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Caption: Comparative entry pathways showing RFC-dependence for Free MTX versus passive

diffusion for 5-Hexadecyl MTX.

Comparative Cytotoxicity Data
The following data summarizes the Inhibitory Concentration (IC50) values derived from

comparative studies on human leukemic lymphoblasts (CCRF-CEM) and their resistant sub-

lines.

Table 1: Cytotoxicity Profile (IC50 in µM)
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Cell Line Phenotype Free MTX (µM)
5-Hexadecyl
MTX (µM)

Relative
Resistance
Factor*

CCRF-CEM
Wild-type

(Sensitive)
0.025 0.11

~4.4x (Ester is

less potent)

CEM/MTX

Transport-

Deficient

(Resistant)

3.0 0.44
Ester is ~7x

MORE potent

KATO III
Gastric

Carcinoma
~0.05 0.055 Equivalent

HT-29
Colon

Adenocarcinoma
~0.40 0.40 Equivalent

Analysis of Data:

Sensitive Cells: Free MTX is approximately 4-fold more potent than 5-hexadecyl MTX. This

is attributed to the free carboxyl group's critical role in binding to the DHFR active site;

esterification at the gamma-position reduces this binding affinity.

Resistant Cells: In CEM/MTX cells (which lack functional RFC transporters), Free MTX loses

efficacy (IC50 rises to 3.0 µM). However, 5-Hexadecyl MTX retains significant activity (0.44

µM) because it bypasses the transport defect.

Structure-Activity Relationship: Increasing the alkyl chain length (C4 → C8 → C16) on the

gamma-position correlates with increased cytotoxicity in resistant lines, confirming that

lipophilicity drives the bypass mechanism [1].

Experimental Protocol: Comparative Cytotoxicity
Assay
To replicate these findings, use the following standardized protocol for evaluating lipophilic

antifolates.
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Phase 1: Preparation of Stock Solutions
Free MTX: Dissolve in 0.1 N NaOH or PBS (pH 7.4). Sterile filter (0.22 µm).

5-Hexadecyl MTX: Due to high lipophilicity, dissolve in DMSO to create a 10 mM stock.

Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.

Critical Step: Sonicate for 5-10 minutes if solubility is poor.

Phase 2: Cell Seeding & Treatment
Cell Lines: Use CCRF-CEM (sensitive) and CEM/MTX (resistant) in RPMI-1640 medium +

10% FBS.

Seeding: Plate cells at

cells/mL in 96-well plates (100 µL/well).

Incubation: Allow 24 hours for stabilization (for adherent lines like MCF-7) or treat

immediately (for suspension lines like CEM).

Drug Exposure:

Prepare serial dilutions (0.001 µM to 100 µM).

Add 100 µL of drug solution to wells (triplicate).

Incubate for 72 hours at 37°C, 5% CO2.

Phase 3: Viability Quantification (MTT Assay)
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours until purple formazan crystals form.

Solubilization:

Centrifuge plates (if suspension cells) at 1000 rpm for 5 min. Carefully aspirate

supernatant.
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Add 150 µL DMSO to dissolve crystals.

Read: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-

response) to determine IC50.

Synthesis & Stability Notes
Synthesis: 5-Hexadecyl MTX is typically synthesized via direct esterification of MTX with

hexadecyl alcohol using DCC/DMAP coupling, followed by purification to separate alpha-

and gamma-isomers. The gamma-isomer is preferred as alpha-modification drastically

reduces DHFR binding [1].

Stability: The ester linkage is susceptible to intracellular esterases. This is advantageous;

once inside the cell, hydrolysis regenerates the active free MTX species, trapping it within

the cell (ion trapping) and restoring high affinity for DHFR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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